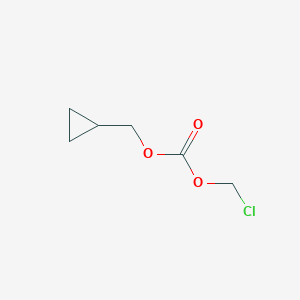
3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C11H14ClNO3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methoxypyrrolidine group attached to a benzenesulfonyl chloride moiety, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride typically involves the reaction of 3-methoxypyrrolidine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as column chromatography, helps in achieving the desired quality of the compound.
化学反応の分析
Types of Reactions
3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The methoxypyrrolidine group can undergo oxidation to form corresponding N-oxide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the methoxypyrrolidine group.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Major Products Formed
The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, as well as N-oxide derivatives of the methoxypyrrolidine group.
科学的研究の応用
3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the activity of enzymes and receptors, thereby influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
3-(3-Methoxypyrrolidin-1-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
3-(3-Methoxypyrrolidin-1-yl)benzenesulfonate: Contains a sulfonate group instead of a sulfonyl chloride group.
Uniqueness
3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable tool in organic synthesis and biochemical research.
特性
CAS番号 |
947498-85-3 |
|---|---|
分子式 |
C11H14ClNO3S |
分子量 |
275.75 g/mol |
IUPAC名 |
3-(3-methoxypyrrolidin-1-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H14ClNO3S/c1-16-10-5-6-13(8-10)9-3-2-4-11(7-9)17(12,14)15/h2-4,7,10H,5-6,8H2,1H3 |
InChIキー |
NEDNODJSBGNBIL-UHFFFAOYSA-N |
正規SMILES |
COC1CCN(C1)C2=CC(=CC=C2)S(=O)(=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1h-Pyrrolo[3,2-b]pyridine-2-carboxamide,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]-n-[1-(1-methylethyl)-4-piperidinyl]-](/img/structure/B8452883.png)



![1-[4-(3-Fluorophenoxy)phenoxy]propan-2-ol](/img/structure/B8452921.png)
![methyl N-[2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B8452925.png)



![(5S)-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B8452954.png)

![benzyl (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl(methyl)carbamate](/img/structure/B8452961.png)

